2-Hydrazinyl-4-(2-nitrophenyl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N4O2S |
|---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
[4-(2-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H8N4O2S/c10-12-9-11-7(5-16-9)6-3-1-2-4-8(6)13(14)15/h1-5H,10H2,(H,11,12) |
InChI Key |
COOOGXSSGFKCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advancements for 2 Hydrazinyl 4 2 Nitrophenyl Thiazole and Its Analogues
Classical Condensation and Cyclization Protocols
The traditional approach to the synthesis of 2-hydrazinylthiazole (B183971) derivatives, including the 2-nitrophenyl analogue, often relies on the well-established Hantzsch thiazole (B1198619) synthesis and its variations. These methods typically involve the condensation of a sulfur-containing nucleophile with an α-halocarbonyl compound.
Reaction of Thiosemicarbazide (B42300) Derivatives with α-Haloketones
A cornerstone in the synthesis of 2-hydrazinylthiazoles is the reaction between thiosemicarbazide or its derivatives and α-haloketones. In the context of 2-hydrazinyl-4-(2-nitrophenyl)thiazole, this involves the reaction of thiosemicarbazide with an α-haloacetophenone bearing a 2-nitrophenyl group at the α-position. The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiosemicarbazide on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.
The reaction conditions for this synthesis can be optimized by varying the solvent and catalyst. Ethanol (B145695) is a commonly employed solvent, often in the presence of a catalytic amount of a weak acid like acetic acid to facilitate the condensation.
Table 1: Synthesis of 2-Hydrazinyl-4-arylthiazole Derivatives via Reaction of Thiosemicarbazide with α-Haloacetophenones
| Aryl Substituent | α-Haloketone | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 4-Fluorophenyl | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Ethanol | - | 4-5 h | 61-80 | rsc.org |
| 4-Methylphenyl | 2-Bromo-1-(p-tolyl)ethan-1-one | Ethanol | Acetic Acid | Reflux | - | researchgate.net |
| Phenyl | 2-Bromoacetophenone | Ethanol | Acetic Acid | Reflux | - | nih.gov |
Note: Specific yield for the 2-nitrophenyl derivative was not explicitly found in the searched literature, but the general methodology is applicable.
Two-Step Synthesis via Hydrazine (B178648) Condensation and Subsequent Heterocyclization
An alternative classical approach involves a two-step process. The first step is the condensation of an appropriate aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone intermediate. For the synthesis of the target compound, 2-nitrobenzaldehyde (B1664092) would be reacted with thiosemicarbazide. In the second step, this pre-formed thiosemicarbazone undergoes heterocyclization with an α-halocarbonyl compound to yield the final this compound. nih.gov This method allows for the isolation and purification of the thiosemicarbazone intermediate, which can lead to a purer final product.
The cyclization step is typically carried out in a suitable solvent such as ethanol, and the reaction can be monitored by techniques like thin-layer chromatography (TLC). nih.gov
One-Pot and Multi-Component Reaction Strategies
To improve synthetic efficiency and reduce waste, one-pot and multi-component reaction (MCR) strategies have been developed for the synthesis of 2-hydrazinylthiazole derivatives. These methods involve the simultaneous reaction of three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates.
Integration of Thiosemicarbazide and Hydrazonoyl Chlorides in Thiazole Ring Formation
One-pot syntheses can involve the reaction of thiosemicarbazide, a carbonyl compound, and a third component like hydrazonoyl chlorides. While specific examples for the 2-nitrophenyl derivative are not abundant, the general principle involves the in-situ formation of reactive intermediates that subsequently cyclize to form the thiazole ring. The use of hydrazonoyl chlorides offers a versatile route to introduce a variety of substituents onto the thiazole nucleus.
Microwave-Assisted Synthesis for Expedited Reaction Pathways
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of heterocyclic compounds, including 2-hydrazinylthiazoles. nih.govresearchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods.
This technique has been successfully applied to the Hantzsch thiazole synthesis. For instance, the reaction of thiosemicarbazones with α-bromoacetophenones can be efficiently carried out under microwave irradiation in ethanol. researchgate.net A solvent- and catalyst-free microwave-assisted method has also been reported for the synthesis of hydrazinyl thiazoles, highlighting the green chemistry potential of this approach. rsc.org
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Hydrazinyl Thiazole Derivatives
| Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | Thiosemicarbazone, α-Bromoacetophenone | Ethanol | 8 h | - | mdpi.com |
| Microwave | Thiosemicarbazone, α-Bromoacetophenone | Ethanol | 10 min | 71-80 | researchgate.net |
| Microwave | Aryl ketones, Thiosemicarbazide, α-Haloketones | None | 30-175 s | Moderate to Good | rsc.org |
Green Chemistry Approaches and Sustainable Synthesis Principles
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of 2-hydrazinylthiazole derivatives. These approaches focus on the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.
The use of alternative solvents such as polyethylene (B3416737) glycol (PEG) has been explored. PEG is a non-toxic, biodegradable, and recyclable solvent that can also act as a catalyst in some reactions. One-pot synthesis of 2-(2-hydrazinyl)thiazole derivatives has been reported using PEG-300 as a reaction medium. researchgate.net
Furthermore, heterogeneous catalysts like graphene oxide have been employed in the one-pot synthesis of these compounds. nih.gov The use of such catalysts simplifies the work-up procedure as they can be easily separated from the reaction mixture and potentially reused. Ultrasound-assisted synthesis using biocatalysts like cross-linked chitosan (B1678972) hydrogel also represents a green and efficient method for producing thiazole derivatives. nih.govresearchgate.net These methods often offer advantages such as mild reaction conditions, shorter reaction times, and high yields. nih.gov The development of solvent-free and catalyst-free grinding conditions further underscores the commitment to sustainable synthetic practices in this area. rsc.org
Solvent-Free Reaction Conditions
A significant advancement in the synthesis of hydrazinyl thiazoles is the development of solvent-free reaction conditions, often accelerated by microwave irradiation. This approach addresses environmental concerns associated with volatile organic solvents and often leads to shorter reaction times, simpler work-up procedures, and higher yields. researchgate.net
One such method involves the one-pot reaction of aryl ketones, thiosemicarbazide, and α-haloketones under microwave irradiation without any solvent or catalyst. researchgate.net The reaction proceeds rapidly, typically within 30 to 50 seconds, to produce the desired hydrazinyl thiazoles in good to excellent yields (80-85%). researchgate.net This environmentally benign and efficient protocol demonstrates the advantages of mechanochemistry in organic synthesis. discoveryjournals.org The reaction involves the initial formation of a thiosemicarbazone intermediate from the ketone and thiosemicarbazide, which then undergoes cyclization with an α-haloketone to form the thiazole ring. nih.gov
Table 1: Examples of Solvent-Free Synthesis of Hydrazinyl Thiazole Derivatives via Microwave Irradiation researchgate.net
| Entry | Aryl Ketone | α-Haloketone | Time (sec) | Yield (%) |
| 1 | Acetophenone | Phenacyl bromide | 40 | 85 |
| 2 | 4-Chloroacetophenone | Phenacyl bromide | 35 | 84 |
| 3 | 4-Nitroacetophenone | Phenacyl bromide | 30 | 82 |
| 4 | Acetophenone | 4-Chlorophenacyl bromide | 45 | 83 |
| 5 | 4-Benzoyl pyridine | Phenacyl bromide | 50 | 80 |
This interactive table summarizes the efficiency of the solvent-free, microwave-assisted synthesis for various substituted hydrazinyl thiazoles.
Utilization of Aqueous Media and Eco-Friendly Catalytic Systems (e.g., PEG-400, Sulfamic Acid)
The shift towards green chemistry has promoted the use of aqueous media and biodegradable catalytic systems for the synthesis of thiazole derivatives. These methods offer advantages such as low cost, safety, and reduced environmental impact.
Aqueous Media and Sulfamic Acid:
Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. An efficient one-pot, three-component approach for synthesizing thiazole congeners utilizes sulfamic acid (H₂NSO₃H) as a mild, inexpensive, and effective green catalyst in water. rsc.orgrsc.orgdntb.gov.ua This protocol features mild reaction conditions, enhanced selectivity, and good yields, making it an attractive process for constructing biologically relevant thiazole compounds. rsc.org The use of sulfamic acid in water avoids the need for hazardous organic solvents and harsh acid catalysts. researchgate.net
Polyethylene Glycol (PEG-400):
Polyethylene glycol (PEG-400) has emerged as a highly effective and recyclable reaction medium for the synthesis of thiazoles. derpharmachemica.comnih.gov It acts as a benign alternative to volatile organic solvents and can also promote the reaction without the need for an additional catalyst. ias.ac.in Several protocols describe the one-pot synthesis of substituted thiazole derivatives in PEG-400, highlighting its role in facilitating reactions under mild conditions to produce high yields. derpharmachemica.comnih.gov For instance, a three-component reaction involving phenyl acetylene (B1199291), N-bromo succinimide, and thiourea (B124793) proceeds efficiently in PEG-400 to yield substituted thiazoles. derpharmachemica.com The operational simplicity and the ability to recycle the solvent make PEG-400 an excellent choice for sustainable chemical synthesis. tandfonline.com
Table 2: Comparison of Eco-Friendly Catalytic Systems for Thiazole Synthesis
| System | Catalyst/Medium | Key Advantages | Typical Yields | Reference |
| 1 | Sulfamic Acid in Water | Green solvent, mild conditions, enhanced selectivity | Good | rsc.org |
| 2 | PEG-400 | Recyclable medium, catalyst-free options, high yields | High to Excellent | derpharmachemica.comias.ac.in |
This interactive table compares the key features of sulfamic acid and PEG-400 as green catalytic systems in thiazole synthesis.
Optimization of Reaction Parameters and Yield Efficiency
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its analogues while minimizing costs and environmental impact. Key parameters that are frequently adjusted include the choice of catalyst, solvent system, reaction temperature, and reaction time.
The development of the synthetic methodologies described above inherently involves optimization. For instance:
Solvent-Free Microwave Synthesis: The optimization lies in determining the ideal microwave power and irradiation time. Research shows that reaction times as short as 30 seconds can lead to yields exceeding 80%, a significant improvement over classical multi-step approaches that can take several hours. researchgate.net
Sulfamic Acid in Water: The efficiency of this system is optimized by the choice of a highly effective, yet mild, catalyst that functions optimally in an aqueous environment. The reaction proceeds smoothly under gentle heating, avoiding the need for high temperatures or pressures. rsc.org
PEG-400 Mediated Synthesis: Optimization in this system involves identifying the ideal temperature (often around 85°C) and confirming that the reaction can proceed to completion without an external catalyst, which simplifies the process and purification. derpharmachemica.com High yields are consistently reported, underscoring the efficiency of PEG-400 as a reaction medium. derpharmachemica.com
Table 3: Overview of Optimized Conditions and Yields for Thiazole Synthesis
| Method | Conditions | Reaction Time | Yield Efficiency | Reference |
| Microwave-Assisted | Solvent-free, catalyst-free | 30-50 seconds | Good to Excellent (80-85%) | researchgate.net |
| Aqueous Synthesis | Sulfamic acid catalyst, water | Not specified, mild conditions | Good | rsc.org |
| PEG-400 | Catalyst-free, 85°C | Not specified, mild conditions | High | derpharmachemica.com |
This interactive table provides a comparative overview of optimized parameters and their impact on yield efficiency across different synthetic methodologies.
Chemical Reactivity and Derivatization Strategies of 2 Hydrazinyl 4 2 Nitrophenyl Thiazole
Condensation Reactions of the Hydrazino Group
The hydrazino group (-NH-NH2) is a potent nucleophile and is the most frequently targeted site for derivatization. Its reaction with carbonyl compounds is a cornerstone of its chemical reactivity, leading to the formation of stable and often biologically significant hydrazone derivatives.
The terminal nitrogen atom of the hydrazino group in 2-Hydrazinyl-4-(2-nitrophenyl)thiazole readily undergoes condensation reactions with the electrophilic carbon atom of aldehydes and ketones. youtube.com This reaction results in the formation of a Schiff base, specifically a hydrazone, characterized by a carbon-nitrogen double bond (C=N-NH-). The process involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net
This transformation is a robust and high-yield method for molecular elaboration, allowing for the introduction of a wide array of substituents (R1 and R2) depending on the carbonyl compound used. nih.gov The reaction is general for both aromatic and aliphatic aldehydes and ketones, leading to a diverse library of thiazolyl-hydrazone derivatives.
| Carbonyl Reactant | R1 | R2 | Resulting Hydrazone Structure |
| Benzaldehyde | Phenyl | H | 2-(2-benzylidenehydrazinyl)-4-(2-nitrophenyl)thiazole |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | H | 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-(2-nitrophenyl)thiazole |
| Acetone | Methyl | Methyl | 2-(2-isopropylidenehydrazinyl)-4-(2-nitrophenyl)thiazole |
| Acetophenone | Phenyl | Methyl | 2-(2-(1-phenylethylidene)hydrazinyl)-4-(2-nitrophenyl)thiazole |
This table presents illustrative examples of hydrazone formation.
The efficiency and rate of hydrazone formation are significantly influenced by the reaction conditions, particularly the choice of solvent and the presence of a catalyst. While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of acid, such as glacial acetic acid. researchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.
The choice of solvent also plays a critical role. Ethanol (B145695) is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction, often under reflux conditions to increase the reaction rate. acs.org In recent years, there has been a shift towards more environmentally benign methodologies. These include one-pot, three-component reactions where the hydrazinyl thiazole (B1198619) is formed in situ and immediately reacts with a carbonyl compound. researchgate.net Furthermore, solvent-free conditions, utilizing techniques such as microwave irradiation, have been developed to afford rapid and efficient synthesis of hydrazinyl thiazoles and their subsequent hydrazone derivatives, minimizing waste and reaction times. researchgate.net
| Condition | Catalyst | Solvent | Typical Outcome |
| Conventional | Glacial Acetic Acid | Ethanol | Good to excellent yields, requires reflux. researchgate.net |
| Green Synthesis | Graphene Oxide (GO) | Ethanol | Efficient, one-pot synthesis at room temperature. researchgate.net |
| Solvent-Free | None | None (Microwave) | Rapid reaction (seconds), environmentally benign. researchgate.net |
| Acid-Catalyzed | Acid | Dioxane | Moderate to high yields. |
Functionalization of the Hydrazinyl Moiety
Beyond condensation reactions, the hydrazinyl group can be functionalized through other chemical pathways, providing access to different classes of compounds.
The hydrazinyl group can be readily acylated by reacting it with acylating agents like acid chlorides or anhydrides. For instance, treatment of a 2-hydrazinyl-1,3-thiazole with acetic anhydride (B1165640) results in the formation of an acetyl hydrazine derivative. researchgate.net In this reaction, one of the nitrogen atoms of the hydrazinyl moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride and leading to the addition of an acetyl group (-COCH3). This modification converts the basic hydrazinyl group into a neutral amide, which can significantly alter the molecule's physicochemical properties, such as its solubility, polarity, and hydrogen-bonding capabilities.
Hydrazonoyl chlorides (R-C(Cl)=N-NH-R') are versatile reagents used in the synthesis of various heterocyclic systems. scirp.orgnih.gov The nucleophilic hydrazinyl group of this compound can react with hydrazonoyl chlorides in the presence of a base, such as triethylamine. This reaction typically proceeds via a cyclocondensation mechanism. scirp.org The initial nucleophilic attack by the terminal nitrogen of the hydrazinyl group on the carbon of the hydrazonoyl chloride, followed by elimination of HCl and subsequent intramolecular cyclization, can lead to the formation of complex, fused heterocyclic systems like triazino or tetrazine derivatives. scirp.orgscirp.org This strategy is a powerful tool for building novel molecular scaffolds by merging the thiazole ring with other heterocyclic cores, creating hybrid structures with potentially unique properties.
Transformation of the Nitrophenyl Group
The nitrophenyl group at the C4 position of the thiazole ring is another key site for chemical modification. The electron-withdrawing nitro group (-NO2) can be transformed into other functional groups, most notably an amino group (-NH2), which in turn serves as a synthetic handle for further derivatization.
The reduction of an aromatic nitro group to an amine is a fundamental and well-established transformation in organic synthesis. wikipedia.org A variety of reagents and conditions can be employed to achieve this conversion chemoselectively. jrfglobal.com Common methods include:
Catalytic Hydrogenation: This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org
Metal-Acid Reduction: Classic methods involve the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. wikipedia.org Tin(II) chloride is another common reagent for this purpose.
The reduction of the 2-nitrophenyl group on the thiazole scaffold would yield 4-(2-aminophenyl)-2-hydrazinylthiazole. The resulting aromatic amine is a versatile intermediate. It can undergo diazotization followed by Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH) or be acylated to form amides, further expanding the chemical diversity of the thiazole derivatives. The choice of reducing agent is crucial to ensure chemoselectivity, preserving the hydrazinyl group and the thiazole ring.
Reduction of the Nitro Group to an Aminophenyl Functionality
The successful reduction of the nitro group in this compound would yield a product with enhanced potential for further derivatization, such as acylation or alkylation at the newly formed amino group.
Table 1: General Methods for the Reduction of Aromatic Nitro Compounds
| Reagent/Catalyst | Typical Conditions | Advantages | Potential Considerations |
| H₂, Pd/C | Methanol or Ethanol, room temperature to mild heating | High yields, clean reaction | May reduce other susceptible functional groups |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), reflux | Mild conditions, good functional group tolerance | Stoichiometric amounts of tin salts produced |
| Fe, HCl | Water/Ethanol, reflux | Inexpensive, effective | Acidic conditions, workup can be tedious |
| Na₂S₂O₄ | Water/Methanol, room temperature | Mild, often used for sensitive substrates | Can sometimes lead to over-reduction |
Coordination Chemistry of this compound as a Ligand
The thiazole ring, with its nitrogen and sulfur heteroatoms, and the adjacent hydrazinyl group in this compound provide excellent donor sites for coordination with metal ions. This chelating ability allows the molecule to act as a ligand, forming stable complexes with various transition metals.
Complexation with Transition Metal Ions for Potential Applications
The formation of metal complexes can significantly alter the properties of the organic ligand, leading to novel applications in areas such as catalysis, materials science, and medicinal chemistry. The hydrazinyl and thiazole nitrogen atoms are particularly effective at coordinating with transition metals.
While specific research detailing the complexation of this compound is limited, related studies on similar hydrazinyl-thiazole derivatives suggest a strong affinity for ions such as copper(II) and iron(III). The resulting complexes can exhibit interesting magnetic, electronic, and structural properties. For instance, copper complexes of similar ligands have been investigated for their potential catalytic activities and biological relevance. Iron complexes are also of interest due to their potential roles in redox processes and the development of novel materials.
The synthesis of these complexes typically involves the reaction of the thiazole ligand with a metal salt (e.g., chloride, nitrate, or acetate salts of the desired metal) in a suitable solvent, often with gentle heating to facilitate complex formation. The stoichiometry of the reaction determines the final structure of the complex.
Table 2: Potential Transition Metal Complexes and Their Applications
| Metal Ion | Potential Coordination Sites | Potential Applications of Complexes |
| Copper(II) | Hydrazinyl N, Thiazole N | Catalysis, Antimicrobial agents, Enzyme mimics |
| Iron(III) | Hydrazinyl N, Thiazole N | Redox-active materials, Magnetic materials, Bioinorganic modeling |
| Nickel(II) | Hydrazinyl N, Thiazole N | Catalysis, Electrochemistry |
| Zinc(II) | Hydrazinyl N, Thiazole N | Fluorescent sensors, Lewis acid catalysis |
Further empirical research is necessary to fully elucidate the specific reaction conditions, structural characteristics, and potential applications of the transition metal complexes of this compound.
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 2-Hydrazinyl-4-(2-nitrophenyl)thiazole, both ¹H and ¹³C NMR are employed to confirm the connectivity and arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Aromatic and Thiazole (B1198619) Proton Environments
The ¹H NMR spectrum provides information on the electronic environment of hydrogen atoms. In related thiazole derivatives, the single proton on the thiazole ring (H-5) typically appears as a singlet, with its chemical shift influenced by the substituents on the ring. For phenyl-substituted thiazoles, this signal is often observed in the range of 7.62–8.55 ppm.
The protons of the 2-nitrophenyl group are expected to show a complex splitting pattern due to their proximity and coupling with each other. In a similar compound containing a 2-nitrophenyl moiety attached to a nitrogen heterocycle, the aromatic protons resonate at approximately δ 8.11 (as a doublet) and between 8.06-7.85 ppm (as multiplets). The protons of the hydrazinyl (-NH-NH₂) group typically appear as broad signals that can exchange with deuterium oxide (D₂O). In analogous structures, these signals have been observed at chemical shifts as high as 10.80 ppm and 8.07 ppm.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiazole-H5 | ~7.6 - 8.5 | Singlet |
| 2-Nitrophenyl-H | ~7.8 - 8.2 | Multiplets, Doublets |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton and Substitution Patterns
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms of the thiazole ring are characteristically observed at distinct chemical shifts. The C-2 carbon, bonded to the hydrazinyl group, is expected in the range of δ 168-170 ppm. The C-4 carbon, attached to the nitrophenyl ring, and the C-5 carbon typically appear between δ 100 and 150 ppm. Specifically, for 4-phenyl-1,3-thiazole derivatives, the C-5 carbon signal has been noted at approximately 110–115 ppm.
The carbons of the 2-nitrophenyl ring will appear in the aromatic region (typically δ 120-150 ppm). The carbon atom bearing the nitro group (C-NO₂) is expected to be shifted downfield. In a related compound, the carbons of a 2-nitrophenyl group were observed at δ 143.5, 135.1, 131.9, 130.0, 125.9, and 124.6 ppm.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thiazole-C2 | ~168 - 170 |
| Thiazole-C4 | ~145 - 150 |
| Thiazole-C5 | ~110 - 115 |
| 2-Nitrophenyl-C (aromatic) | ~120 - 145 |
Note: Assignments are based on data from analogous structures and predictive models.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Thiazole Ring and Hydrazino Group Vibrations
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group typically appear as broad bands in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching from both the phenyl and thiazole rings is anticipated around 3040-3100 cm⁻¹.
The stretching vibration of the C=N bond within the thiazole ring is expected to produce a band around 1616-1640 cm⁻¹. The C=C stretching vibrations from the aromatic rings will likely be observed in the 1445-1585 cm⁻¹ region. Furthermore, the presence of the nitro group (NO₂) is confirmed by strong, characteristic asymmetric and symmetric stretching bands, typically found near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Hydrazinyl) | ~3310 | Medium-Broad |
| C-H Stretch (Aromatic/Thiazole) | ~3040 - 3100 | Medium-Sharp |
| C=N Stretch (Thiazole Ring) | ~1640 | Medium |
| C=C Stretch (Aromatic Rings) | ~1445 - 1585 | Medium-Strong |
| NO₂ Asymmetric Stretch | ~1500 - 1550 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like this compound. The molecular formula of the compound is C₉H₈N₄O₂S, which corresponds to a molecular weight of approximately 236.25 g/mol . In ESI-MS, the compound is expected to be detected as a protonated molecular ion [M+H]⁺. This would result in a prominent peak at an m/z value of approximately 237. The analysis of the isotopic pattern of this peak would further confirm the elemental composition, particularly the presence of a sulfur atom.
Table 4: ESI-MS Data for this compound
| Ion | Expected Mass-to-Charge Ratio (m/z) |
|---|
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. For this compound (C₉H₈N₄O₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, typically within a few parts per million (ppm) of its theoretical value.
In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. The calculated exact mass for this ion is 237.0444 Da. An experimental HRMS measurement would be expected to confirm this value, providing strong evidence for the compound's molecular formula. For instance, a study on a related sulfonyl hydrazone containing a 2-nitrophenyl group successfully used HRMS to confirm its structure, demonstrating the technique's utility in identifying specific isomers. mdpi.com
Table 1: Expected HRMS Data for this compound
| Molecular Formula | Ion Species | Calculated Mass (Da) | Observed Mass (Da) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates chemical compounds in a mixture and then identifies them based on their mass spectrum. For a pure sample of this compound, GC-MS would provide a retention time and a fragmentation pattern upon electron ionization (EI).
The retention time is characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program). The mass spectrum would show the molecular ion peak (m/z = 236) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that helps in structural elucidation. Expected fragments for this molecule could arise from the loss of the nitro group (NO₂), the hydrazinyl group (N₂H₃), or cleavage of the thiazole ring. While specific GC-MS data for the 2-nitro isomer is unavailable, studies on other nitro-substituted thiazoles have utilized mass spectrometry to identify metabolites and elucidate fragmentation pathways, which typically involve cleavage of the heterocyclic ring and modifications of the nitro group.
Table 2: Anticipated GC-MS Data Points
| Parameter | Expected Value/Information |
|---|---|
| Retention Time (min) | Dependent on experimental conditions |
| Molecular Ion Peak (m/z) | 236 |
Electronic Spectroscopy for UV-Visible Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.
The conjugated system, which includes the nitrophenyl ring and the thiazole heterocycle, would give rise to intense π → π* transitions. The presence of heteroatoms (N, S, O) with lone pairs of electrons would also allow for lower energy n → π* transitions. The exact position of the maximum absorbance (λ_max) is influenced by the solvent polarity and the specific substitution pattern on the aromatic ring. For related nitrophenyl boronic acid compounds, the absorption maximum is noted around 400 nm in basic media. Given the extended conjugation and the presence of the chromophoric nitro group, significant absorption in the UV-A or visible range would be anticipated for this compound.
Table 3: Predicted UV-Vis Spectroscopic Data
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition Type |
|---|---|---|---|
| e.g., Ethanol (B145695) | Data not available | Data not available | π → π* / n → π* |
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SC-XRD analysis of a suitable single crystal of this compound would provide definitive proof of its structure.
The analysis would yield detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the ortho position of the nitro group. Furthermore, it would reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group, which dictate the crystal packing. While crystallographic data for the target compound is not available, studies on other heterocyclic sulfones and hydrazone derivatives demonstrate that techniques like SC-XRD are essential for unambiguously confirming molecular geometry and understanding solid-state packing forces.
Table 4: Key Crystallographic Parameters (Hypothetical)
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | C-N, C-S, N-N, N-O, etc. |
| Bond Angles (°) | Angles within the thiazole and phenyl rings |
Computational Chemistry and Quantum Chemical Investigations of 2 Hydrazinyl 4 2 Nitrophenyl Thiazole
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the molecular and electronic properties of complex organic molecules. For derivatives of 2-hydrazinylthiazole (B183971), DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, provide a detailed understanding of their structural and electronic landscape. While specific computational studies focusing exclusively on the 2-nitrophenyl isomer are not extensively documented in the available literature, comprehensive studies on closely related isomers and derivatives offer significant insights. A notable study on ten different 2-(2-hydrazinyl)thiazole derivatives provides a framework for understanding the properties of the target molecule. Within this study, compounds denoted as NIFHT-2 and NIFHT-3, which contain nitro-substituents, are of particular relevance.
Geometry Optimization and Conformational Analysis
The first step in a computational study is the geometry optimization of the molecule to find its most stable three-dimensional conformation. For 2-hydrazinylthiazole derivatives, DFT calculations predict a non-planar structure, with the degree of torsion influenced by the nature and position of the substituents on the phenyl ring. The presence of the 2-nitrophenyl group is expected to introduce significant steric and electronic effects, influencing the dihedral angles between the thiazole (B1198619) and phenyl rings. The intramolecular interactions, such as hydrogen bonding between the hydrazinyl group and the nitro group, could also play a crucial role in determining the most stable conformer. All ten 2-(2-hydrazinyl)thiazole derivatives investigated in a comparative study were predicted to have C1 point group symmetry, indicating a lack of any higher symmetry elements.
Table 1: Representative Optimized Geometrical Parameters for a 2-Hydrazinylthiazole Derivative Core (Note: Data is illustrative for the thiazole core and may vary for the specific 2-nitrophenyl isomer)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=N (thiazole) | 1.304 - 1.378 | - |
| C-S (thiazole) | 1.754 - 1.798 | - |
| S-C-N (thiazole) | - | 113.8 - 114.2 |
| S-C-C (thiazole) | - | 108.3 - 109.6 |
| N-C-C (thiazole) | - | 117.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
In studies of 2-hydrazinylthiazole derivatives, the presence of a powerful electron-withdrawing nitro substituent, such as in the compound designated NIFHT-2, leads to a less reactive HOMO (lower energy) and a more reactive LUMO (lower energy). This is a direct consequence of the nitro group's ability to pull electron density from the molecule. For nitro-substituted derivatives, the LUMO is often localized over the nitrophenyl moiety, indicating that this region is the primary site for nucleophilic attack. Conversely, the HOMO is typically distributed over the thiazole ring and the hydrazinyl group. The energy gap for these derivatives is found to be relatively low, suggesting a higher propensity for intramolecular charge transfer (ICT). A related nitro-substituted derivative, NIFHT-3, was found to have the lowest energy gap among the ten compounds studied, indicating that charge transfer is most facile in this molecule.
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Nitro-Substituted 2-Hydrazinylthiazole Derivative (NIFHT-2)
| Parameter | Energy (eV) |
| EHOMO | -5.7372 |
| ELUMO | -2.5189 |
| Energy Gap (ΔE) | 3.2183 |
Charge Distribution Analysis (Mulliken Atomic Charges)
Mulliken atomic charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the electrostatic interactions and reactivity. In 2-hydrazinylthiazole derivatives, the nitrogen and oxygen atoms of the nitro group, as well as the nitrogen atoms of the thiazole and hydrazinyl groups, are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the hydrazinyl group and the carbon atoms attached to electronegative atoms will likely possess positive charges. This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding, which can influence the compound's conformation and its interactions with biological targets.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For nitro-substituted 2-hydrazinylthiazoles, the MEP maps typically show the most negative potential (red/yellow regions) localized around the oxygen atoms of the nitro group and the nitrogen atoms of the thiazole ring. The regions of positive potential (blue regions) are generally found around the hydrogen atoms of the hydrazinyl group, indicating their susceptibility to interaction with basic reagents.
Global Reactivity Descriptors (e.g., Hardness, Softness)
Hardness (η) measures the resistance to change in electron distribution. A higher hardness value indicates greater stability.
Softness (S) is the reciprocal of hardness and indicates a higher reactivity.
Electronegativity (χ) is the power of an atom to attract electrons to itself.
Chemical Potential (μ) relates to the escaping tendency of electrons from a system.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
For 2-hydrazinylthiazole derivatives, the presence of a nitro group significantly influences these descriptors. The nitro-substituted compound NIFHT-2 was found to have a high ionization potential and a high electrophilicity index (ω = 5.2948 eV), indicating that it is a strong electrophile and readily accepts electrons. In contrast, derivatives with electron-donating groups exhibit lower electrophilicity. The softness of the molecule is also a key indicator of reactivity, with the derivative NIFHT-3 being identified as the softest among the studied series, correlating with its low HOMO-LUMO gap.
Table 3: Global Reactivity Descriptors for a Representative Nitro-Substituted 2-Hydrazinylthiazole Derivative (NIFHT-2)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.7372 |
| Electron Affinity (A) | 2.7673 |
| Hardness (η) | 1.4850 |
| Softness (S) | 0.6734 |
| Electronegativity (χ) | 4.2523 |
| Chemical Potential (μ) | -4.2523 |
| Electrophilicity Index (ω) | 5.2948 |
| Max. Charge Transfer (ΔNmax) | 2.7979 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting UV-Visible absorption spectra, providing insights into the electronic transitions that occur when a molecule absorbs light. By calculating the energies of these transitions, TD-DFT allows for the theoretical determination of absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbitals involved.
Prediction of UV-Visible Spectra and Absorption Energies
Computational studies utilizing TD-DFT have been employed to predict the electronic absorption characteristics of 2-hydrazinylthiazole derivatives. The calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p), to optimize the molecular geometry before calculating the electronic transitions.
For a representative 2-(2-hydrazineyl)thiazole derivative, TD-DFT calculations can identify the primary absorption bands and the electronic transitions responsible for them. For instance, the lowest energy singlet excited state often corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier molecular orbitals helps in understanding the charge transfer characteristics of the molecule upon excitation.
Studies on related structures, such as ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, further validate the use of TD-DFT in predicting the electronic spectra of these compounds. researchgate.net The theoretical spectra generated from these calculations can be compared with experimental data to confirm the accuracy of the computational model. For one series of 2-(2-hydrazineyl)thiazole derivatives, theoretical UV-Visible spectra were computed and showed good correlation with experimental findings. kbhgroup.in
Below is a table summarizing predicted absorption data for a representative 2-(2-hydrazineyl)thiazole derivative, PIFHT, which helps illustrate the typical outputs of such a TD-DFT study. kbhgroup.in
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S1 | 367.11 | 0.9631 | HOMO -> LUMO |
| S2 | 318.01 | 0.1432 | HOMO -> LUMO+2 |
| S3 | 302.66 | 0.1257 | HOMO-1 -> LUMO+2; HOMO -> LUMO+3 |
Solvent Effects on Electronic Absorption Characteristics
The surrounding solvent medium can significantly influence the electronic absorption spectra of a molecule, a phenomenon known as solvatochromism. TD-DFT calculations can model these effects, often by using a polarizable continuum model (PCM), which simulates the solvent as a continuous dielectric medium. The inclusion of solvent effects is crucial for accurately predicting excitation energies. nih.gov
Studies on 2-hydrazinylthiazole derivatives have shown that the absorption maxima (λmax) are sensitive to the polarity of the solvent. kbhgroup.in Calculations performed in the gas phase versus in solvents like dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO) reveal shifts in the absorption bands. Generally, as solvent polarity increases, a bathochromic (red) shift is observed for π → π* transitions if the excited state is more polar than the ground state.
For a representative 2-(2-hydrazineyl)thiazole molecule, the calculated absorption bands showed a red shift when moving from the gas phase to the more polar DMSO solvent, which was consistent with experimental observations. kbhgroup.in This indicates an increase in the polarity of the molecule upon electronic transition from the ground state to the excited state. The ability to computationally model these shifts is essential for understanding the behavior of the compound in different chemical environments. kbhgroup.inmdpi.com
The table below shows the calculated solvent effects on the primary absorption band (S1 transition) for a representative 2-(2-hydrazineyl)thiazole derivative. kbhgroup.in
| Solvent | Calculated λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| Gas Phase | 367.11 | N/A |
| Dichloromethane (DCM) | 376.90 | 379.40 |
| Dimethyl Sulfoxide (DMSO) | 378.02 | 381.20 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of interaction between a potential drug molecule and its biological target.
Prediction of Binding Affinities to Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking simulations have been performed on 2-hydrazinylthiazole derivatives to predict their binding affinities against various biological targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the target macromolecule. A lower (more negative) binding energy suggests a more stable and favorable interaction.
Derivatives of 2-hydrazinyl-4-phenyl-1,3-thiazole have been docked against fungal lanosterol (B1674476) C14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov The results indicated that these compounds have favorable binding energies, suggesting they could act as inhibitors. nih.gov The presence of the hydrazone bridge and an additional aromatic ring was found to improve the affinity for the fungal enzyme compared to simpler thiazole derivatives. nih.gov Other studies have shown that hydrazinyl-bearing thiazole compounds exhibit high binding affinity for DNA gyrase, an essential bacterial enzyme. ijpsdronline.com
The table below presents predicted binding affinities of various hydrazinyl-thiazole derivatives against different biological targets.
| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative | Candida albicans Lanosterol C14α-demethylase | -9.1 to -10.2 |
| Pyridyl and Hydrazinyl bearing Thiazole derivative | DNA Gyrase | -5.7 to -7.8 |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivative | Human Monoamine Oxidase B (hMAO-B) | -8.9 to -9.5 |
| Hydrazinyl-thiazole derivative | Epidermal Growth Factor Receptor (EGFR) | -10.5 |
Identification of Key Interacting Residues and Proposed Binding Modes
Beyond predicting binding energy, molecular docking identifies the specific binding mode and the key amino acid residues within the target's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.
In simulations with lanosterol C14α-demethylase, the 2-phenyl-thiazole fragment of the ligand fits into a hydrophobic pocket formed by residues such as Leu376 and Phe233. nih.gov The hydrazine (B178648) bridge plays a crucial role by allowing for additional hydrogen bond interactions with polar residues like Tyr118 in the access channel of the enzyme's active site. nih.gov Similarly, when docked into human monoamine oxidase B (hMAO-B), nitrophenyl-thiazolylhydrazone derivatives were found to interact with key residues like Trp286, Tyr124, and Tyr341. nih.gov
This detailed information on molecular interactions is vital for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.
The following table summarizes key interacting residues identified in docking studies for hydrazinyl-thiazole derivatives with their respective targets.
| Biological Target | Key Interacting Residues | Primary Interaction Type |
|---|---|---|
| Candida albicans Lanosterol C14α-demethylase | Tyr118, Leu121, Phe233, Leu376 | Hydrogen Bonding, Hydrophobic |
| DNA Gyrase | VAL71, ILE78, THR165 | Hydrophobic, Hydrogen Bonding |
| Human Acetylcholinesterase (hAChE) | Trp86, Tyr124, Trp286, Tyr341 | Hydrophobic, π-π Stacking |
In Silico Prediction of Enzyme Inhibition Mechanisms (e.g., Lanosterol C14α-demethylase, DRP-1)
Lanosterol C14α-demethylase: The cytochrome P450 enzyme lanosterol C14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govnih.gov Azole antifungal drugs, such as fluconazole, function by inhibiting this enzyme. Molecular docking studies suggest that 2-hydrazinylthiazole derivatives can act as inhibitors of this enzyme. nih.gov The proposed in silico mechanism involves the thiazole ring and its substituents binding within the active site of the enzyme, mimicking the interactions of known inhibitors. The nitrogen atoms of the thiazole and hydrazine moieties can coordinate with the heme iron atom in the enzyme's active site, disrupting its catalytic activity and halting ergosterol production, which ultimately leads to fungal cell death. nih.gov
Dynamin-related protein 1 (DRP-1): DRP-1 is a GTPase that plays a crucial role in mitochondrial fission. Inhibition of DRP-1 can lead to mitochondrial elongation and induce non-apoptotic cell death, making it a target for cancer therapy. While direct docking studies of 2-Hydrazinyl-4-(2-nitrophenyl)thiazole against DRP-1 are not extensively reported, related heterocyclic compounds containing a hydrazinyl moiety have been investigated as DRP-1 inhibitors. mdpi.com In silico studies on these related compounds suggest a mechanism where the inhibitor binds to DRP-1, potentially at the GTPase domain, and allosterically prevents the conformational changes necessary for its function. This leads to a decrease in mitochondrial fission, causing mitochondrial dysfunction and subsequent cell death. mdpi.com This provides a hypothetical basis for how a 2-hydrazinylthiazole scaffold could be adapted to target DRP-1.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal in silico methodologies that forge a mathematical linkage between the chemical structure of compounds and their biological efficacy. In the context of this compound and its derivatives, these computational strategies are indispensable for forecasting potential biological activities, refining molecular structures to augment potency, and elucidating the structural determinants that dictate their mechanisms of action.
Detailed Research Findings
QSAR investigations of thiazole-containing compounds have consistently demonstrated that their biological activities are intricately governed by a confluence of physicochemical, electronic, and topological characteristics. Although bespoke QSAR models for this compound are not extensively detailed in the available scientific literature, significant understanding can be extrapolated from studies on structurally analogous molecules, such as various 2-hydrazinylthiazoles and nitrophenylthiazole derivatives.
Investigations into a series of 2-arylidenehydrazinyl-4-arylthiazole analogs have established a discernible qualitative correlation between their physicochemical properties and antibacterial efficacy. nih.gov Notably, lipophilicity, quantified as log P, and the polar surface area (PSA) have emerged as critical molecular descriptors. nih.gov Lipophilicity is a key factor in a molecule's ability to permeate biological membranes and access its target site, whereas the polar surface area influences its solubility and transport properties.
Furthermore, research focusing on 2,4-disubstituted thiazole derivatives has indicated that the inclusion of a nitro (NO2) group, particularly at the para-position of the phenyl ring, can markedly amplify antimicrobial activity. researchgate.net QSAR models developed for these compounds have underscored the importance of the molecular connectivity index and Kier's shape index as influential parameters for their biological function. researchgate.net These descriptors provide a quantitative representation of the molecule's dimensions, degree of branching, and three-dimensional conformation, all of which are paramount for optimal interaction with a biological receptor.
The regiochemistry of the nitro group on the phenyl moiety is also a crucial factor in determining the biological activity. For example, within certain series of thiazole derivatives, a 4-nitro substitution on the phenyl ring was observed to enhance antistaphylococcal activity, while substitutions at the 2- and 3-positions resulted in a loss of activity. nih.gov This underscores the profound impact of the electronic and steric effects imparted by the substituent's location.
For a comprehensive QSAR analysis of this compound, the following structural components are of primary importance:
The Thiazole Core: This heterocyclic scaffold is prevalent in numerous biologically active compounds, and its inherent electronic characteristics are fundamental to its interactions with biological targets.
The 2-Hydrazinyl Group: This functional group can participate in hydrogen bonding as both a donor and an acceptor, thereby contributing significantly to the molecule's binding affinity for its target.
The 4-(2-nitrophenyl) Group: The phenyl ring component enhances the lipophilicity of the molecule. The ortho-positioned nitro group, a potent electron-withdrawing moiety, profoundly alters the electronic landscape of the phenyl ring and the molecule as a whole. Its placement also imposes distinct steric limitations.
Data Tables
To exemplify the practical application of QSAR, the following interactive table furnishes hypothetical data for a series of 2-Hydrazinyl-4-(nitrophenyl)thiazole analogs, in which the position of the nitro group is systematically varied. The presented molecular descriptors and biological activity data are predicated on overarching trends identified in studies of related compounds.
| Compound | Nitro Position | Log P | Polar Surface Area (Ų) | Antibacterial Activity (MIC, µg/mL) |
|---|---|---|---|---|
| Analog 1 | 2-nitro | 2.8 | 110.5 | 12.5 |
| Analog 2 | 3-nitro | 2.9 | 110.5 | 25.0 |
| Analog 3 | 4-nitro | 2.9 | 110.5 | 6.25 |
| Analog 4 | Unsubstituted | 2.5 | 85.0 | 50.0 |
Disclaimer: This table is a representative illustration based on observed trends in analogous compounds and is intended for demonstrative purposes only. Precise values necessitate experimental validation and the development of a specific QSAR model.
A characteristic QSAR model for such a series could be articulated through a linear equation:
pMIC = c₀ + c₁(Log P) + c₂(PSA) + c₃*(Electronic Parameter)
In this equation, pMIC represents the negative logarithm of the Minimum Inhibitory Concentration, and c₀, c₁, c₂, and c₃ are coefficients derived from regression analysis. Such models, upon rigorous validation, can be employed to forecast the activity of novel, rationally designed analogs, thereby steering synthetic chemistry endeavors toward the creation of more potent therapeutic agents.
Cheminformatics methodologies augment these analyses by leveraging machine learning algorithms and data mining tools to scrutinize extensive datasets of chemical structures and their corresponding biological activities. These advanced techniques can uncover intricate, non-linear structure-activity relationships, facilitating the construction of more robust and predictive QSAR models.
In Vitro Biological Activity and Mechanistic Insights
Antimicrobial Activity of 2-Hydrazinyl-4-(2-nitrophenyl)thiazole Derivatives
Derivatives of the 2-hydrazinyl-thiazole scaffold have demonstrated notable activity against a spectrum of pathogenic microbes, including fungi and bacteria.
Thiazolyl hydrazone derivatives have been identified as possessing significant antifungal capabilities, particularly against opportunistic Candida species. In one study, a series of fourteen new thiazolyl hydrazone derivatives were assessed for their activity. Among them, two compounds, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole and 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene) hydrazinyl]-4-(4-methoxyphenyl)thiazole, were found to be the most effective against Candida utilis, both exhibiting a Minimum Inhibitory Concentration (MIC) of 250 µg/mL nih.gov. Another study synthesized a novel series of 2-thiazolylhydrazone derivatives and tested them against 22 clinical isolates of Candida. Several of the tested compounds showed significant antifungal activity when compared to the reference drug clotrimazole, with one derivative in particular exhibiting higher potency against most of the Candida species evaluated nih.gov.
Further research into the antifungal mechanism has focused on compounds such as (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), which has a similar core structure. This compound demonstrated high in vitro antifungal activity against a broad range of pathogenic fungi, including Candida, with a MIC as low as 0.0625 µg/mL against C. albicans frontiersin.org. Mechanistic studies revealed that at a concentration of 0.5 µg/mL, it exhibits fungicidal activity by inducing the accumulation of reactive oxygen species (ROS), leading to oxidative damage within the fungal cells frontiersin.orgmdpi.com. This ROS accumulation results in significant DNA damage, which is a critical factor in the compound's cell-killing effect frontiersin.org. The compound was also shown to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of C. albicans frontiersin.org.
Table 1: Antifungal Activity of Selected 2-Hydrazinyl-thiazole Derivatives
| Compound Name | Test Organism | MIC (µg/mL) |
|---|---|---|
| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole | Candida utilis | 250 nih.gov |
| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene) hydrazinyl]-4-(4-methoxyphenyl)thiazole | Candida utilis | 250 nih.gov |
| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Candida albicans | 0.0625 frontiersin.org |
| Fluconazole (Reference) | Candida utilis | 2 nih.gov |
The antibacterial potential of this class of compounds has also been explored. A series of furan–thiazole (B1198619) hydrazone derivatives were evaluated for their in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. In these studies, compound 4g, which features a trifluoromethoxy group, showed superior efficacy, producing inhibition zones of 19 mm against S. aureus and 17 mm against E. coli nih.gov.
Another study reported that several newly synthesized hydrazinyl-thiazole derivatives exhibited significant antimicrobial activity against various pathogenic microbes. Specifically, compounds 4b, 5h, 5j, and 5m demonstrated good antibacterial and antifungal activity across all tested species researchgate.net. These findings underscore the potential for developing broad-spectrum antimicrobial agents from the 2-hydrazinyl-thiazole scaffold researchgate.netfigshare.com.
Table 2: Antibacterial Activity of Selected Furan–Thiazole Hydrazone Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) |
|---|---|---|
| 4g | Staphylococcus aureus | 19 nih.gov |
| 4g | Escherichia coli | 17 nih.gov |
Anticancer Activity and Cellular Mechanisms (In Vitro Studies)
In addition to their antimicrobial properties, 2-hydrazinyl-thiazole derivatives have emerged as a promising class of compounds for cancer therapy, demonstrating significant cytotoxicity against various cancer cell lines through diverse mechanisms of action.
Numerous studies have documented the potent in vitro cytotoxic effects of 2-hydrazinyl-thiazole derivatives against a range of human cancer cell lines.
One study synthesized a series of novel functionalized arylidene-hydrazinyl-thiazoles and found that compounds 4m, 4n, and 4r displayed significant cytotoxicity at a 10 μM concentration. They reduced cell survival to 23.85–26.45% in BxPC-3 (pancreatic cancer), 30.08–33.30% in MOLT-4 (leukemia), and 44.40–47.63% in MCF-7 (breast cancer) cell lines nih.govresearchgate.net. Compound 4m was particularly effective, with IC50 values ranging from 1.69 to 2.2 μM across five different cancer cell lines nih.gov.
In another investigation, a derivative, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole, was identified as a promising agent against MCF-7 cells, with an IC50 value of 125 µg/mL, while showing low toxicity to normal NIH/3T3 cells (IC50 > 500 µg/mL) nih.gov. Furthermore, a separate series of hydrazinyl-thiazole derivatives showed broad-spectrum activity against MCF-7, HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal cancer) cell lines, with IC50 values ranging from 3.81 to 11.34 µM researchgate.net.
Table 3: In Vitro Cytotoxicity (IC50) of Selected 2-Hydrazinyl-thiazole Derivatives
| Compound Name/ID | Cell Line | Cancer Type | IC50 |
|---|---|---|---|
| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | MCF-7 | Breast | 125 µg/mL nih.gov |
| Compound 4m (arylidene-hydrazinyl-thiazole) | BxPC-3 | Pancreatic | 1.69 - 2.2 µM nih.gov |
| Compound 4m (arylidene-hydrazinyl-thiazole) | MOLT-4 | Leukemia | 1.69 - 2.2 µM nih.gov |
| Compound 4m (arylidene-hydrazinyl-thiazole) | MCF-7 | Breast | 1.69 - 2.2 µM nih.gov |
| Compound 5g (hydrazinyl-thiazole) | MCF-7, HepG-2, HCT-116 | Breast, Liver, Colorectal | 3.81 - 11.34 µM researchgate.net |
| Compound 5h (hydrazinyl-thiazole) | MCF-7, HepG-2, HCT-116 | Breast, Liver, Colorectal | 3.81 - 11.34 µM researchgate.net |
| Compound 4c (benzylidene hydrazinyl-thiazole-one) | MCF-7 | Breast | 2.57 µM mdpi.comsu.edu.sa |
| Compound 4c (benzylidene hydrazinyl-thiazole-one) | HepG2 | Liver | 7.26 µM mdpi.comsu.edu.sa |
A primary mechanism behind the anticancer activity of these compounds is the induction of apoptosis (programmed cell death) and interference with the cancer cell cycle.
Studies have shown that potent cytotoxic derivatives profoundly induce apoptosis, as evidenced by increased activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic cascade nih.govresearchgate.net. This is often accompanied by a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway nih.govresearchgate.net. For instance, one thiazole derivative, compound 4c, was found to significantly increase the percentage of early and late apoptotic MCF-7 cells to 22.39% and 9.51%, respectively, from baseline levels of 0.51% and 0.29% in untreated cells mdpi.comsu.edu.sa.
In addition to triggering apoptosis, these compounds can cause robust cell cycle arrest. Flow cytometry analysis revealed that certain derivatives arrest the cell cycle at the G2/M phase nih.govmdpi.com. Other compounds have been shown to induce cell cycle arrest at the G1/S checkpoint mdpi.comsu.edu.sanih.gov. For example, compound 4c caused an accumulation of MCF-7 cells in the pre-G1 phase, increasing the population by 37.36% compared to 2.02% in control cells, indicating significant cell cycle disruption and apoptosis induction mdpi.comsu.edu.sa.
To understand the specific molecular interactions driving their anticancer effects, research has focused on identifying the protein targets of 2-hydrazinyl-thiazole derivatives. These compounds have been shown to interact with several key proteins involved in cancer cell proliferation and survival.
Kinases and Growth Factor Receptors: Several studies have identified various kinases as targets. Certain derivatives exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis mdpi.comsu.edu.samdpi.com. Others have shown dual inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR) nih.gov, or EGFR and Aromatase (ARO) researchgate.net. Molecular docking studies have helped to visualize the binding interactions between these compounds and the amino acid residues in the active sites of these enzymes researchgate.netmdpi.comnih.gov.
Protein Synthesis Machinery: A novel mechanism of action identified for this class of compounds is the inhibition of the eIF4E/eIF4G protein-protein interaction researchgate.netnih.gov. The eukaryotic initiation factor 4E (eIF4E) is often overexpressed in tumors and is critical for the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. By blocking this interaction, these derivatives can halt the synthesis of key oncogenic proteins researchgate.netnih.gov.
Apoptosis Regulators and Cytoskeletal Components: The pro-apoptotic effects of these compounds are linked to the modulation of B-cell lymphoma 2 (Bcl-2) family proteins. Studies have shown that active derivatives can modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes nih.govresearchgate.net. Furthermore, some compounds have been found to directly interfere with the cytoskeleton by inhibiting tubulin polymerization, which is essential for cell division, leading to G2/M arrest nih.gov.
Antitubercular Activity against Mycobacterium tuberculosis
The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including 2-(2-hydrazinyl)thiazole derivatives. A series of these derivatives were designed, synthesized, and evaluated for their inhibitory potential against Mycobacterium tuberculosis H37Rv. The in vitro antimycobacterial activity was assessed to identify compounds with significant efficacy.
In one study, a library of 2-(2-hydrazinyl)thiazole derivatives with a range of substitutions at the 2-, 4-, and 5-positions of the thiazole ring was evaluated. Among the tested compounds, specific derivatives showed notable inhibitory activity against the Mtb H37Rv strain. For instance, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 μM. Another active compound, ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, exhibited an MIC of 25 μM.
These findings suggest that the 2-hydrazinyl-thiazole scaffold is a promising backbone for the development of new antitubercular drugs. The mechanism of action for these compounds was explored through molecular docking studies, which suggested that they may act by inhibiting essential enzymes in the mycobacterial cell, such as β-ketoacyl-ACP synthase. The screening of related N-(1-arylethylidene)-N'-(4-arylthiazol-2-yl)hydrazine derivatives also identified compounds with activity against M. tuberculosis H37Rv, further validating this chemical class as a source of potential antitubercular leads.
Table 1: Antitubercular Activity of Selected 2-Hydrazinyl-Thiazole Derivatives against M. tuberculosis H37Rv
| Compound | MIC (μM) |
|---|---|
| Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate | 12.5 |
| Ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | 25 |
Antimalarial Activity
Thiazole hydrazine derivatives have been explored for their potential as antimalarial agents. In vitro screening of various synthesized thiazole hydrazines against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has shown that some of these compounds exhibit moderate to good activity.
A study involving a series of 2-(2-hydrazinyl)thiazole derivatives assessed their inhibitory effects against the NF54 strain of P. falciparum using an in vitro blood-stage assay. Two compounds from this series, 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one and ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate, demonstrated significant antimalarial activity with IC50 values of 0.648 μM and 0.725 μM, respectively.
To elucidate the potential mechanism of action, in silico docking studies were performed, suggesting that these derivatives may bind to and inhibit the P. falciparum enzyme trans-2-enoyl acyl carrier protein reductase (PfENR), which is crucial for fatty acid synthesis in the parasite.
**Table 2: Antimalarial Activity of Selected 2-Hydrazinyl-Thiazole Derivatives against *P. falciparum***
| Compound | IC50 (μM) |
|---|---|
| 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one | 0.648 |
| Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate | 0.725 |
Antioxidant Properties
Free Radical Scavenging Activity (e.g., DPPH Assay)
The antioxidant potential of thiazolyl-hydrazone derivatives has been evaluated through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly used method. This assay measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. The scavenging activity is often attributed to the N-H group within the hydrazine moiety.
A study on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, a positional isomer of the target compound, assessed their antioxidant capabilities. These compounds were found to exhibit radical scavenging effects. The activity is influenced by the nature and position of substituents on the aromatic rings. While specific IC50 values for a wide range of these compounds are part of broader studies, the general finding is that the hydrazone-thiazole scaffold can effectively participate in single electron transfer to scavenge free radicals.
Table 3: DPPH Radical Scavenging Activity of a Related Hydrazinyl-Thiazole Derivative
| Compound Class | Activity Noted |
|---|---|
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives | Demonstrated DPPH radical scavenging activity |
| Catechol Hydrazinyl-Thiazole derivatives | Showed strong scavenging activity in DPPH assay |
Enzyme Inhibition Studies (In Vitro Validation of In Silico Predictions)
The therapeutic potential of hydrazinyl-thiazole derivatives often stems from their ability to inhibit specific enzymes. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated as inhibitors of human monoamine oxidase (hMAO) A and B isoforms, which are significant targets in the treatment of neurodegenerative disorders.
The results from this research demonstrated that the hydrazothiazole nucleus, particularly when bearing a phenyl ring with a meta-positioned nitro group, is a key pharmacophoric feature for achieving selective and reversible inhibition of hMAO-B. Several compounds in the series displayed potent and selective hMAO-B inhibitory activity, with IC50 values in the low micromolar to nanomolar range. For example, the derivative 1-(1-(4-nitrophenyl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine showed an IC50 of 0.165 µM for hMAO-B. The selectivity for hMAO-B over hMAO-A was a prominent feature for many of the active compounds.
Table 4: In Vitro hMAO-B Inhibitory Activity of Selected 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives
| Compound | hMAO-B IC50 (μM) | hMAO-A IC50 (μM) |
|---|---|---|
| 1-((4-Fluorophenyl)methylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | 0.380 | > 10 |
| 1-((4-Chlorophenyl)methylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | 0.230 | > 10 |
| 1-((4-Nitrophenyl)methylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | 0.165 | > 10 |
| 1-(1-(Thiophen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | 0.0051 | 0.203 |
(Data sourced from a study on 4-(3-nitrophenyl) derivatives, positional isomers of the 2-nitrophenyl compound of interest)
Structure Activity Relationship Sar Analysis of 2 Hydrazinyl 4 2 Nitrophenyl Thiazole Derivatives
Impact of Substituent Effects on Biological Potency
Modifications to the peripheral structure of the parent compound serve as a primary method for tuning biological efficacy. The electronic nature, size, and lipophilicity of these substituents are critical determinants of the molecule's interaction with biological targets.
The electronic influence of substituents on the phenyl ring and other positions of the thiazole (B1198619) hydrazone scaffold can significantly enhance or diminish biological potency, though the optimal electronic nature appears to be target-dependent.
Research into acetylene-containing 2-(2-hydrazinyl)thiazole derivatives as antimycobacterial agents revealed a direct correlation between the electronegativity of substituents and activity. nih.gov Derivatives featuring electron-withdrawing groups consistently demonstrated better inhibition against Mycobacterium tuberculosis. nih.gov Halogenated derivatives, in particular, were prominent among the most active compounds, suggesting that electron-withdrawing properties are crucial for this specific activity. nih.gov Similarly, in studies of antiproliferative agents, thiazole derivatives with a chloro substituent (electron-withdrawing) exhibited greater activity than their fluoro-substituted counterparts. semanticscholar.org
Conversely, studies on other biological targets have shown a preference for electron-donating groups. For instance, in a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes designed as anti-diabetic agents, ortho-substituted analogs with strong electron-donating groups displayed excellent α-amylase inhibition potential. nih.gov This highlights that the electronic demand of the target binding site dictates which substituent properties will be most effective.
Table 1: Influence of Electronic Properties of Substituents on Biological Activity This table is interactive. Click on the headers to sort the data.
| Biological Target | Preferred Substituent Type | Example Substituent(s) | Observed Effect on Potency | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis | Electron-Withdrawing | Halogens (Cl, Br) | Increased Inhibition | nih.gov |
| Cancer Cell Lines | Electron-Withdrawing | Chloro (-Cl) | Higher Antiproliferative Activity | semanticscholar.org |
Lipophilicity, often expressed as log P, is a critical parameter. For antitubercular 2-(2-hydrazinyl)thiazole derivatives, higher activity has been directly correlated with lower log P values, indicating that excessive lipophilicity can be detrimental. rsc.org However, adequate lipophilicity is necessary for cell penetration. Studies evaluating Caco-2 cell permeability, a model for intestinal absorption, showed that most 2-(2-hydrazinyl)thiazole derivatives exhibited moderate to high permeability, suggesting they possess the requisite physicochemical properties for oral absorption. rsc.org
Steric factors also exert a strong influence. The introduction of bulky groups near the active pharmacophore can decrease activity by hindering the molecule's fit within a receptor's binding pocket. For example, a bulky acetylene (B1199291) moiety positioned at the ortho position relative to a thiosemicarbazone group was found to decrease antitubercular activity. nih.gov The hydrazone bridge (–NH–N=CH–) is a crucial structural linker in many of these derivatives. researchgate.netresearchgate.net It maintains the spatial relationship between the thiazole core and appended aryl groups, a conformation often essential for biological activity.
Table 2: Role of Lipophilicity and Permeability in Biological Activity This table is interactive. Click on the headers to sort the data.
| Compound Series | Physicochemical Parameter | Finding | Implication for Bioactivity | Reference |
|---|---|---|---|---|
| Acetylene containing 2-(2-hydrazinyl)thiazoles | Log P | Activity is correlated to lower log P values. | Lower lipophilicity is favorable for anti-TB activity. | rsc.org |
| Acetylene containing 2-(2-hydrazinyl)thiazoles | Caco-2 Permeability | Most compounds showed moderate to high permeability. | Good potential for oral absorption and cell penetration. | rsc.org |
Critical Role of the Thiazole Core and Hydrazinyl Moiety for Bioactivity
The 1,3-thiazole ring is a well-established pharmacophore present in numerous clinically approved drugs and is considered a privileged structure in medicinal chemistry. researchgate.netmdpi.com Its unique electronic and structural characteristics allow it to engage in various types of interactions with biological macromolecules.
The hydrazinyl group at the C2 position of the thiazole ring is equally critical for the bioactivity of this compound class. This is demonstrated by comparative studies where the inclusion of the hydrazinyl moiety leads to a significant enhancement in potency. In one study, a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior in antifungal potency compared to analogous compounds that lacked the C2-hydrazone linkage. nih.govnih.gov This suggests that the hydrazinyl group is not merely a linker but actively participates in target binding, potentially through hydrogen bonding or by orienting other functional groups correctly. The broad therapeutic applications reported for 2-(2-hydrazinyl)-1,3-thiazoles, including antimicrobial, antitumor, and antiviral activities, further underscore the importance of this combined scaffold. semanticscholar.org
Influence of Positional Isomerism on Activity Profiles
This principle is clearly illustrated in the development of selective enzyme inhibitors. A study on 4-(nitrophenyl)thiazol-2-ylhydrazone derivatives as human monoamine oxidase (hMAO) inhibitors found that positioning the nitro group at the meta position of the phenyl ring was a key feature for achieving potent and selective hMAO-B inhibition. nih.govresearchgate.net This indicates a specific topographical requirement within the hMAO-B active site that is best complemented by the meta-nitro isomer.
Conversely, research on other targets has identified different positional preferences. For certain thiazole-based anticonvulsant agents, a para-halogen substitution on the phenyl ring was found to be important for activity. nih.gov In the case of anti-diabetic agents, ortho-substituted analogues showed the highest potency. nih.gov This demonstrates that there is no universally optimal substitution pattern; rather, the ideal positional isomerism is strictly dependent on the specific biological target being addressed. The steric hindrance and altered electronic environment of an ortho-nitro group compared to a meta or para-nitro group can lead to vastly different binding affinities and, consequently, different activity profiles. mdpi.com
Table 3: Effect of Positional Isomerism of Phenyl Ring Substituents on Biological Target Specificity This table is interactive. Click on the headers to sort the data.
| Biological Target | Optimal Substituent Position | Rationale / Observation | Reference |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | meta | The meta-nitro group was identified as a critical pharmacophoric feature for selective inhibition. | nih.govresearchgate.net |
| α-Amylase (Anti-diabetic) | ortho | Ortho-substituted derivatives with electron-donating groups showed the highest inhibitory activity. | nih.gov |
| Anticonvulsant Activity | para | Para-halogen substitution was found to be important for the activity of certain thiazole derivatives. | nih.gov |
Future Research Directions and Applications in Chemical Sciences
Development of Next-Generation Green Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on 2-hydrazinyl-4-(2-nitrophenyl)thiazole will likely focus on developing more environmentally benign synthetic routes.
Current research into the synthesis of thiazole (B1198619) derivatives has highlighted the efficacy of green techniques such as ultrasound and microwave-assisted synthesis. nih.govtandfonline.comjetir.org These methods offer significant advantages over conventional heating, including shorter reaction times, higher yields, and greater product purity. tandfonline.comresearchgate.netnih.gov For instance, ultrasound irradiation has been successfully employed as an eco-friendly and efficient approach for the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions. tandfonline.com Similarly, microwave-assisted one-pot synthesis of hydrazinyl thiazole derivatives has been reported to be a rapid and efficient method that is also environmentally benign. jetir.orgresearchgate.net
Another promising avenue is the use of biocatalysts. Chitosan (B1678972), a natural biopolymer, and its derivatives have been investigated as eco-friendly, recyclable, and efficient catalysts for the synthesis of thiazole derivatives. nih.govmdpi.combohrium.com These chitosan-based hydrogels have demonstrated superior performance, including higher yields and the ability to be reused multiple times without a significant loss of catalytic efficiency. mdpi.com The development of such biocatalysts for the synthesis of this compound could significantly enhance the sustainability of its production.
The table below summarizes the comparison between conventional and green synthetic methods for thiazole derivatives, which could be applicable to the synthesis of this compound.
| Feature | Conventional Synthesis | Green Synthesis (Ultrasound/Microwave) | Green Synthesis (Biocatalysis) |
| Energy Consumption | High | Low to Moderate | Low |
| Reaction Time | Long | Short tandfonline.comjetir.org | Variable, often shorter than conventional |
| Solvent Use | Often requires harsh organic solvents | Can be performed under solvent-free conditions tandfonline.com | Often uses greener solvents like ethanol (B145695) or water tandfonline.com |
| Catalyst | Often uses non-recyclable catalysts | Catalyst-free in some cases jetir.org | Recyclable and biodegradable catalysts mdpi.com |
| Product Yield | Variable | High tandfonline.com | Generally High nih.govmdpi.com |
| Work-up | Often complex | Simple tandfonline.com | Generally simple |
Advanced Computational Modeling for Rational Drug Design and Predictive Chemistry
Computational modeling plays a crucial role in modern drug discovery by enabling the rational design of new drug candidates and predicting their biological activities. For this compound, advanced computational techniques can be employed to explore its therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in this area. 2D and 3D-QSAR models have been developed for various thiazole derivatives to predict their biological activities, such as antimicrobial and anti-inflammatory effects. laccei.orgresearchgate.netijpsr.com These models use molecular descriptors to correlate the chemical structure of a compound with its biological activity, providing insights for the design of more potent analogs. laccei.orgimist.ma
Molecular docking is another powerful computational method that can predict the binding interactions of a molecule with a biological target. ijpsdronline.com For instance, docking studies have been used to investigate the interactions of thiazole derivatives with various enzymes and receptors, such as DNA gyrase and tubulin. ijpsdronline.comnih.gov Such studies on this compound could help identify its potential biological targets and guide the design of derivatives with enhanced binding affinity and selectivity. The table below illustrates the types of computational studies that can be applied.
| Computational Technique | Application for this compound | Potential Outcomes |
| 2D-QSAR | Correlate structural features with biological activity (e.g., antimicrobial, anticancer). laccei.orgresearchgate.net | Identify key molecular descriptors for activity, guide the design of more potent derivatives. ijpsr.com |
| 3D-QSAR | Provide a three-dimensional understanding of structure-activity relationships. researchgate.net | Visualize favorable and unfavorable regions for substituent modifications. |
| Molecular Docking | Predict binding modes and affinities with specific biological targets (e.g., enzymes, receptors). ijpsdronline.comnih.gov | Identify potential therapeutic targets, elucidate mechanisms of action. |
| ADME Prediction | Predict absorption, distribution, metabolism, and excretion properties. bohrium.com | Assess the drug-likeness of the compound and its derivatives. |
Rational Design and Synthesis of Novel Derivatives for Enhanced Biological Selectivity and Potency
The structural scaffold of this compound offers numerous possibilities for chemical modification to enhance its biological selectivity and potency. The thiazole ring is a well-established pharmacophore found in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. globalresearchonline.netbohrium.commdpi.com
The hydrazinyl group at the 2-position and the nitrophenyl group at the 4-position are key sites for derivatization. For example, the synthesis of various 2-hydrazinylthiazole (B183971) derivatives has been extensively documented due to their significance in medicinal chemistry, particularly for their antibacterial properties. nih.govacs.org Modifications can include the introduction of different substituents on the phenyl ring or the derivatization of the hydrazinyl moiety to form hydrazones or other related structures. nih.gov
Structure-activity relationship (SAR) studies of synthesized derivatives are crucial for understanding how different structural modifications influence biological activity. For instance, research on similar compounds has shown that the presence of a hydrazone bridge can improve the binding affinity to target enzymes. A systematic approach to the design and synthesis of a library of this compound derivatives, followed by comprehensive biological evaluation, could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. researchgate.netresearchgate.netfigshare.com
Exploration of this compound in Coordination Chemistry for Catalytic or Therapeutic Applications
The nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen atoms of the hydrazinyl group, make this compound an excellent candidate for use as a ligand in coordination chemistry. cdnsciencepub.com Thiazole-based ligands have been shown to form stable complexes with a variety of transition metals. rsc.org
These metal complexes can have interesting catalytic or therapeutic properties. For example, palladium(II) complexes with phenylthiazole ligands have been successfully used as catalysts in Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.comresearchgate.net The exploration of metal complexes of this compound could lead to the development of new catalysts for a range of organic transformations.
From a therapeutic perspective, metal complexes of thiazole derivatives are also of interest. The coordination of a metal ion can significantly alter the biological activity of the parent ligand, sometimes leading to enhanced efficacy or novel mechanisms of action. Investigating the coordination chemistry of this compound with biologically relevant metals such as platinum, ruthenium, or gold could pave the way for new metallodrugs with potential applications in cancer therapy or as antimicrobial agents.
Potential in Advanced Materials Science and Dye Chemistry
The conjugated system of the thiazole ring, in conjunction with the nitrophenyl group, suggests that this compound and its derivatives could have interesting optical and electronic properties. This opens up possibilities for their application in materials science and dye chemistry.
Thiazole-containing polymers have been synthesized and investigated for their thermal stability and potential use in electronic and optical applications. jetir.orgacs.orgresearchgate.net The incorporation of this compound as a monomeric unit into a polymer backbone could lead to new materials with tailored properties for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.
In the field of dye chemistry, the thiazole ring is a known component of cyanine (B1664457) dyes, which are used as photographic sensitizers. nih.gov The chromophoric properties of this compound could be exploited in the design of new dyes for various applications, including textiles, printing, and as fluorescent probes in biological imaging. Further research into the photophysical properties of this compound and its derivatives is warranted to fully explore their potential in these areas.
Q & A
Q. What are the established synthetic routes for 2-hydrazinyl-4-(2-nitrophenyl)thiazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving hydrazine derivatives and thiazole precursors. A common approach includes:
- Step 1 : Condensation of 2-aminothiazole derivatives with hydrazonoyl chlorides under basic conditions (e.g., NaOH in ethanol) to introduce the hydrazinyl group .
- Step 2 : Functionalization of the thiazole ring with a 2-nitrophenyl group via nucleophilic aromatic substitution or Suzuki coupling, requiring catalysts like Pd(PPh₃)₄ and controlled heating (70–90°C) .
- Optimization : Yield improvements (up to 75–85%) are achieved by adjusting solvents (e.g., DMF for polar intermediates) and reaction times (12–24 hours). Purity is verified via TLC and recrystallization in ethanol .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the hydrazinyl NH₂ peak at δ 4.2–5.0 ppm (broad) and aromatic protons from the 2-nitrophenyl group at δ 7.5–8.3 ppm. The thiazole C-2 carbon appears at ~165 ppm .
- IR Spectroscopy : Stretching vibrations for N–H (3250–3350 cm⁻¹), C=N (1600–1650 cm⁻¹), and NO₂ (1520 cm⁻¹) confirm functional groups .
- Elemental Analysis : Experimental C, H, N, and S percentages should align with theoretical values (e.g., C: 45.2%, H: 2.9%, N: 20.1%, S: 11.2%) .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproduct Formation : Competing reactions like over-nitrosation or dimerization can occur. Mitigation includes:
- Using inert atmospheres (N₂/Ar) to prevent oxidation of the hydrazinyl group .
- Controlling stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to thiazole precursor) .
- Impurity Removal : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or acid-base extraction effectively isolates the target compound .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases or oxidoreductases). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity. The hydrazinyl group’s lone pair contributes to nucleophilic attack potential .
Q. What strategies are effective for analyzing degradation pathways and stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 14 days. Monitor degradation via HPLC-MS.
- Key Findings : Degradation peaks at pH <3 (hydrolysis of the thiazole ring) and pH >10 (nitro-group reduction) .
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C indicates thermal stability limits .
Q. How can the biological activity of this compound be systematically evaluated against related thiazole derivatives?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC values against Gram-positive bacteria, e.g., S. aureus).
- Antioxidant Screening : DPPH radical scavenging (IC₅₀ compared to ascorbic acid) .
- SAR Analysis : Compare with analogs (e.g., 2-amino-4-(4-nitrophenyl)thiazole ) to identify critical substituents (e.g., hydrazinyl vs. amino groups).
Q. What advanced purification techniques resolve co-eluting impurities in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
